molecular formula C12H18BrNO B2534154 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol CAS No. 1038235-34-5

2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol

Cat. No.: B2534154
CAS No.: 1038235-34-5
M. Wt: 272.186
InChI Key: BTQDVWIEXHFBCH-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of phenethylamine, featuring a butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with butanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium iodide in acetone for halogen exchange

Major Products

    Oxidation: 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-one

    Reduction: 2-{[1-(2-Bromophenyl)ethyl]amino}butane

    Substitution: 2-{[1-(2-Iodophenyl)ethyl]amino}butan-1-ol

Scientific Research Applications

2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated phenethylamines on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is not well-characterized. it is likely to interact with biological targets similar to other phenethylamine derivatives, potentially affecting neurotransmitter systems. The bromine atom may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-ol
  • 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol
  • 2-{[1-(2-Methylphenyl)ethyl]amino}butan-1-ol

Uniqueness

2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQDVWIEXHFBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(C)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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